![molecular formula C11H19Br B13226658 1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B13226658.png)
1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane is an organic compound with the molecular formula C11H19Br. It is a brominated derivative of cyclopropylmethylcyclopentane, characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a methylcyclopentane structure. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane typically involves the bromination of cyclopropylmethylcyclopentane. One common method is the α-bromination of carbonyl compounds using N-bromosuccinimide (NBS) in the presence of UV light or a radical initiator . The reaction proceeds through the formation of a bromomethyl intermediate, which is then cyclized to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane depends on the specific reaction or application. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its bromomethyl and cyclopropyl groups, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethylcyclopentane: Lacks the bromomethyl group, making it less reactive in substitution reactions.
1-Bromo-1-methylcyclopentane: Similar in structure but lacks the cyclopropyl group, affecting its reactivity and biological activity.
Cyclopropylmethyl bromide: Contains the bromomethyl group but lacks the cyclopentane ring, leading to different chemical properties.
Uniqueness
1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane is unique due to the presence of both the bromomethyl and cyclopropyl groups, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical transformations and applications in various fields of research.
Eigenschaften
Molekularformel |
C11H19Br |
|---|---|
Molekulargewicht |
231.17 g/mol |
IUPAC-Name |
1-[[1-(bromomethyl)cyclopropyl]methyl]-1-methylcyclopentane |
InChI |
InChI=1S/C11H19Br/c1-10(4-2-3-5-10)8-11(9-12)6-7-11/h2-9H2,1H3 |
InChI-Schlüssel |
UZFIEEGWZWCNEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)CC2(CC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



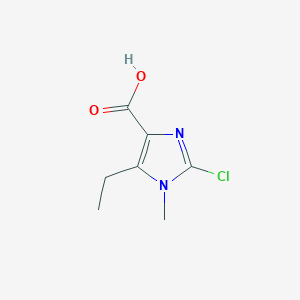
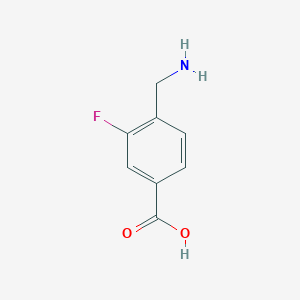
![4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole](/img/structure/B13226591.png)
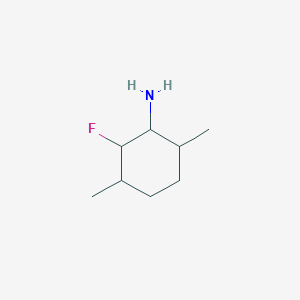

![{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13226612.png)


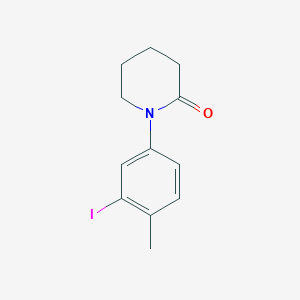
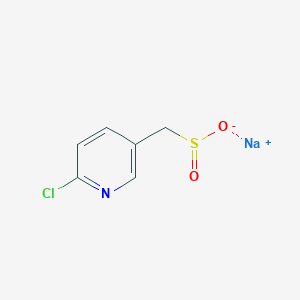
![tert-Butyl 4-[3-(ethylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate](/img/structure/B13226642.png)

![1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3'-azetidine]-7-carboxylic acid](/img/structure/B13226649.png)
